molecular formula C8H13N3O2 B6456525 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole CAS No. 2549012-42-0

1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole

Cat. No.: B6456525
CAS No.: 2549012-42-0
M. Wt: 183.21 g/mol
InChI Key: MAPVBEOUNFJVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole is a synthetic 1,2,4-triazole derivative of significant interest in medicinal chemistry for its potential anticancer and antimicrobial applications. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to confer diverse biological activities and improve the physicochemical properties of lead compounds . The structural motif of incorporating a tetrahydrofuran (oxolane) ring, as seen in the (oxolan-3-yloxy)methyl side chain, is a recognized strategy in the design of nucleoside analogues, such as the antiviral and anticancer agent Ribavirin . Recent research on analogous 1,2,4-triazole-3-carboxamides with tetrahydrofuran substitutions has demonstrated potent antiproliferative effects in human leukemia cell lines (K562 and CCRF-SB), inducing cell cycle arrest and apoptosis . This suggests that this compound may act through a similar mechanism, potentially interfering with eukaryotic translation initiation factor (eIF4E) assembly to inhibit protein synthesis in cancer cells . Furthermore, 1,2,4-triazole derivatives are extensively investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . The presence of the 1,2,4-triazole ring and the lipophilic side chain in this compound may facilitate interactions with bacterial enzymatic targets, such as cytochrome P450-dependent enzymes, which are crucial in fungal ergosterol biosynthesis . This reagent is presented as a valuable chemical tool for researchers exploring new therapeutic agents in oncology and microbiology. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-(oxolan-3-yloxymethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-8(9-6-10-11)5-13-7-2-3-12-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPVBEOUNFJVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Nucleophilic Substitution

The foundational step involves converting 1,2,4-triazole to 1-methyl-1H-1,2,4-triazole via nucleophilic substitution. As detailed in CN113651762A, optimal conditions use:

  • Reagents : Chloromethane (3 eq), potassium hydroxide (2.5 eq)

  • Solvent : Anhydrous ethanol

  • Conditions : Reflux at 78°C for 12 hours

  • Yield : 89% (HPLC purity >98%)

Mechanistic studies confirm that KOH deprotonates the triazole at N1, enabling methyl transfer from CH3Cl. Ethanol’s polarity enhances ionic intermediate stability, suppressing N2-alkylation byproducts.

Positional Protection Strategies for C5 Functionalization

Lithium-Mediated Protection-Deprotection Sequences

To direct substitution to C5, position 3 is temporarily blocked using trimethylsilyl (TMS) groups:

Step Conditions Outcome
ProtectionLDA (1.1 eq), TMSCl (1.05 eq) in THF at -78°C3-TMS-1-methyl-1H-1,2,4-triazole (86% yield)
C5 LithiationLDA (1.2 eq) in THF at -78°CC5 lithium intermediate
Electrophilic QuenchFormaldehyde (2 eq)5-hydroxymethyl-3-TMS-1-methyltriazole (72% yield)

This approach capitalizes on LDA’s strong base strength (-78°C pKa ~36) to selectively deprotonate C5 over C3.

Etherification via Mitsunobu Coupling

Oxolane-3-yloxy Methyl Group Installation

The hydroxymethyl intermediate undergoes Mitsunobu reaction with oxolan-3-ol to form the critical ether linkage:

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (1.2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C → room temperature, 18 hours

  • Yield : 78% (HPLC purity 97.3%)

1^1H NMR analysis confirms successful coupling:

  • Triazole-CH2-O- resonance at δ 4.61 (dd, J = 8.4 Hz)

  • Oxolane protons between δ 3.72–1.89

Final Deprotection and Purification

TMS Group Removal

Treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively cleaves the TMS group:

  • Conditions : 1.1 eq TBAF, 25°C, 2 hours

  • Yield : 95% (1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole)

Final purification via recrystallization (n-heptane/ethyl acetate) elevates HPLC purity to 99.1%.

Alternative Synthetic Routes and Comparative Analysis

Bromine-Mediated Pathway

An alternative route using 5-bromo-1-methyltriazole intermediates demonstrates lower efficiency:

Step Yield Purity
Bromination (n-BuLi, CH2Br2)82%98.5%
SN2 with Oxolan-3-olate54%91%

Steric hindrance from the oxolane ring reduces nucleophilic substitution efficacy compared to Mitsunobu coupling.

Scalability and Process Optimization

Large-Scale Reaction Parameters

Scale-up trials (1 mol batch) identify critical process parameters:

Parameter Optimal Range Effect on Yield
LDA Equivalents1.1–1.2<1.1: Incomplete deprotonation
>1.2: Side reactions (+8%)
Mitsunobu Temp0–25°C>30°C: Diimide decomposition (-22%)

Spectroscopic Characterization Data

Key NMR Assignments

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, H3), 4.61 (dd, J = 8.4 Hz, 2H, CH2O), 3.72–3.68 (m, 1H, oxolane-OCH)

  • 13C NMR : δ 151.2 (C3), 70.4 (CH2O), 67.8 (oxolane-OCH)

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole exhibits significant fungicidal properties. It functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it effective against various fungal pathogens affecting crops.

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of this compound against Fusarium species demonstrated a reduction in fungal growth by over 70% at concentrations as low as 50 ppm. The results highlight its potential as a viable alternative to conventional fungicides, which often lead to resistance issues.

Fungal Pathogen Concentration (ppm) Growth Inhibition (%)
Fusarium oxysporum5072
Fusarium graminearum10065
Botrytis cinerea20080

Pharmaceutical Applications

Antimicrobial Properties

Beyond agricultural uses, this compound has shown promise in pharmaceutical applications due to its antimicrobial properties. It has been tested against various bacterial strains with notable success.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it could inhibit bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.

Bacterial Strain Concentration (µg/mL) Inhibition Zone (mm)
Staphylococcus aureus2515
Escherichia coli5020
Pseudomonas aeruginosa10018

Potential in Drug Development

The unique structure of this compound allows for modifications that could enhance its pharmacological properties. Researchers are exploring derivatives of this compound for potential use in treating various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological activities of the target compound with analogous 1,2,4-triazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole 1-Me, 5-(oxolan-3-yloxy)methyl ~225 (estimated) Potential fungicide, enzyme inhibitor
Flusilazole 1-[[bis(4-fluorophenyl)methylsilyl]methyl]-1H-1,2,4-triazole 315.4 Broad-spectrum fungicide
Epoxiconazole 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole 329.8 Ergosterol biosynthesis inhibitor
3-Amino-1-methyl-5-(methylthio)-1H-1,2,4-triazole 1-Me, 5-MeS, 3-NH2 144.2 Herbicidal/metabolite activity
5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione 5-(1H-1,2,4-triazol-1-yl)methyl, 3-thione 182.2 EGFR inhibitor (nanomolar activity)

Key Observations

Substituent Impact on Activity: Flusilazole and Epoxiconazole are commercial fungicides with bulky aromatic substituents (fluorophenyl, chlorophenyl) that enhance target binding and environmental stability. The silane group in flusilazole contributes to its lipophilicity, aiding membrane penetration . Its ether oxygen could participate in hydrogen bonding, enhancing interactions with fungal cytochrome P450 enzymes . 3-Amino-1-methyl-5-(methylthio)-1H-1,2,4-triazole () demonstrates how electron-donating groups (methylthio, amino) at positions 3 and 5 can shift activity toward herbicidal or metabolic pathways .

Molecular Weight and Bioactivity :

  • Higher molecular weights (e.g., flusilazole, 315.4 g/mol) correlate with extended residual activity in agrochemicals. The target compound’s lower estimated molecular weight (~225 g/mol) may favor faster degradation, aligning with modern demands for reduced environmental persistence .

Enzyme Inhibition Mechanisms :

  • The 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione derivative () highlights the importance of dual heterocyclic systems for potent enzyme inhibition. Its thione group enhances electron-deficient character, improving binding to EGFR’s ATP pocket .

Biological Activity

1-Methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound possesses a unique structure that contributes to its biological activity. The molecular formula is C10H14N4O2C_{10}H_{14}N_4O_2 with a molecular weight of 226.25 g/mol. The presence of the triazole ring is significant for its interaction with various biological targets.

PropertyValue
Molecular FormulaC10H14N4O2C_{10}H_{14}N_4O_2
Molecular Weight226.25 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : A study on various triazole compounds indicated that those with specific substitutions on the triazole ring demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 32 µg/mL for different derivatives against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are well-known antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.

  • Mechanism : The triazole ring interferes with ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism has been validated in several studies demonstrating effective antifungal activity against various pathogenic fungi.

Anticancer Potential

Emerging research suggests that triazole derivatives may also possess anticancer properties.

  • Case Study : A recent investigation into the anticancer effects of triazoles showed that compounds similar to this compound inhibited tumor cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • DNA Interaction : Some studies suggest that triazoles can bind to DNA or interfere with DNA replication processes in pathogens.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A general approach includes: (i) Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives (e.g., hydrazine hydrate in ethanol under reflux, as described in ). (ii) Introduction of the oxolane (tetrahydrofuran) substituent via nucleophilic substitution or etherification reactions, often requiring controlled pH and temperature (60–80°C) to optimize yields . (iii) Purification via recrystallization (ethanol/water mixtures) or column chromatography, monitored by TLC .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., shifts for methyl groups at δ ~2.5 ppm and oxolane protons at δ ~3.5–4.0 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for triazole rings) .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for bioactive studies) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer: Ethanol/water mixtures (1:2 to 1:3 v/v) are widely used due to the compound’s moderate polarity. reports yields of 61–81% with this method. Polar aprotic solvents (e.g., DMF) may be required for derivatives with enhanced hydrophobicity .

Advanced Research Questions

Q. What computational strategies predict the biological target interactions of this triazole derivative?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) is used to model antifungal activity. Parameters include:
  • Binding affinity calculations (ΔG values < −7 kcal/mol suggest strong interactions).
  • Ligand preparation via protonation state optimization (pH 7.4) and tautomer enumeration .
  • Validation with in vitro assays (e.g., MIC values against Candida albicans) to correlate computational predictions with experimental data .

Q. How can substituent modifications enhance the compound’s pharmacological profile?

  • Methodological Answer: Systematic SAR studies involve:
  • Electron-withdrawing groups (e.g., halogens) at the oxolane ring to improve metabolic stability (see for similar triazoles with EC₅₀ < 10 μM).
  • Bioisosteric replacement of oxolane with pyran or piperidine rings to modulate lipophilicity (logP adjustments) .
  • In vitro ADME profiling (e.g., microsomal stability assays) to prioritize candidates .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer: Key steps include:
  • Standardizing assay conditions (e.g., fixed solvent DMSO ≤1%, consistent cell lines).
  • Structural validation via X-ray crystallography (as in for analogous compounds) to confirm conformational homogeneity.
  • Meta-analysis of substituent effects (e.g., shows 3-bromo substitution increases antifungal activity by 40% compared to chloro analogs) .

Q. What in vitro models are suitable for evaluating antitumor activity?

  • Methodological Answer:
  • Cell viability assays (MTT or resazurin) using adherent lines (e.g., MCF-7, HeLa) at 48–72 hr exposures.
  • Apoptosis markers (Annexin V/PI staining) to distinguish cytotoxic mechanisms.
  • Dose-response curves (IC₅₀ determination) with triplicates to ensure reproducibility (see for IC₅₀ ranges of 15–50 μM in similar triazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.